Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 4-methylpiperidine with 3-bromopropylamine to form an intermediate, which is then reacted with ethyl piperidine-1-carboxylate under specific conditions . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction
Chemical Reactions Analysis
Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate is used extensively in scientific research, particularly in the field of proteomics . It is employed as a reagent in various biochemical assays and studies involving protein interactions and functions. Additionally, this compound may be used in medicinal chemistry research to explore its potential as a pharmacological agent .
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Ethyl 4-{[3-(4-methylpiperidin-1-yl)propyl]-amino}piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
These compounds share structural similarities but may differ in their specific chemical properties and applications. This compound is unique in its specific combination of functional groups, which may confer distinct biochemical properties and research applications .
Properties
IUPAC Name |
ethyl 4-[3-(4-methylpiperidin-1-yl)propylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-3-22-17(21)20-13-7-16(8-14-20)18-9-4-10-19-11-5-15(2)6-12-19/h15-16,18H,3-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWFGWMYGDUCPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCCN2CCC(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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